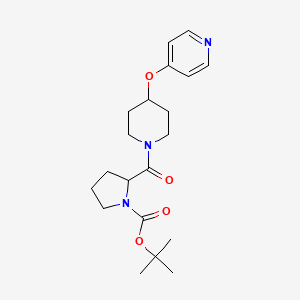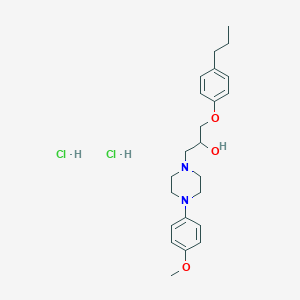![molecular formula C15H17Cl2N3O2S B2477449 5,6-dichloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-sulfonamide CAS No. 1808505-50-1](/img/structure/B2477449.png)
5,6-dichloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dichloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Applications De Recherche Scientifique
5,6-dichloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-sulfonamide has potential applications in the field of medicine. It has been found to have anticancer properties and has been studied extensively for its potential use in cancer treatment. It has also been found to have antibacterial properties and has been studied for its potential use in the treatment of bacterial infections.
Mécanisme D'action
The mechanism of action of 5,6-dichloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-sulfonamide is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the growth of bacteria by interfering with bacterial DNA synthesis.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which leads to the death of these cells. It has also been found to inhibit cell proliferation, which slows down the growth of cancer cells. In bacterial cells, it has been found to interfere with DNA synthesis, which leads to the death of these cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5,6-dichloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-sulfonamide in lab experiments include its potential applications in cancer treatment and bacterial infections. It has also been found to be relatively safe and has low toxicity levels. However, the limitations of using this compound in lab experiments include its complex synthesis process and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of 5,6-dichloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-sulfonamide. One direction is to further study its mechanism of action to gain a better understanding of how it works. Another direction is to study its potential applications in other fields, such as agriculture and environmental science. Additionally, future studies can focus on developing more efficient and cost-effective synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 5,6-dichloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-sulfonamide is a complex process that involves several steps. The first step involves the reaction of 2-chloro-3-pyridinesulfonamide with sodium hydride in the presence of dimethylformamide. This reaction results in the formation of 2-chloro-5,6-dichloropyridine-3-sulfonamide. The next step involves the reaction of 2-chloro-5,6-dichloropyridine-3-sulfonamide with N-methyl-N-phenylethanolamine in the presence of sodium hydride and dimethylformamide. This reaction results in the formation of this compound.
Propriétés
IUPAC Name |
5,6-dichloro-N-[2-(N-methylanilino)propyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2S/c1-11(20(2)12-6-4-3-5-7-12)9-19-23(21,22)13-8-14(16)15(17)18-10-13/h3-8,10-11,19H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFTVFMIIVGHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=C(N=C1)Cl)Cl)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2477367.png)

![(Z)-3-[2-(N-Acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoprop-2-enamide](/img/structure/B2477370.png)
![(S)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B2477371.png)
![1-[(4-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2477372.png)

![1-(2-((3-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2477374.png)
![methyl (2Z)-3-anilino-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2477375.png)
![9-((2-(Trifluoromethoxy)phenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2477376.png)

![1-(8-Phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one](/img/structure/B2477380.png)

![N-(Dimethylsulfamoyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylazetidin-3-amine](/img/structure/B2477385.png)
![N-cyclopentyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2477387.png)